

Molecular weight and formula of 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-nitrophenyl)pyrrole-2,5-dione

Cat. No.: B1329413

[Get Quote](#)

Technical Guide: 1-(2-nitrophenyl)pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of **1-(2-nitrophenyl)pyrrole-2,5-dione**, a compound of interest in medicinal chemistry and drug development.

Core Compound Data

Property	Value
Molecular Formula	C ₁₀ H ₆ N ₂ O ₄
Molecular Weight	218.17 g/mol
IUPAC Name	1-(2-nitrophenyl)-1H-pyrrole-2,5-dione
Synonyms	N-(2-nitrophenyl)maleimide
CAS Number	33265-60-0
Appearance	Expected to be a solid

Experimental Protocols

Synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione

This protocol is adapted from the synthesis of N-substituted maleimides.[\[1\]](#)

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

- In a suitable reaction vessel, dissolve 1 mole of 2-nitroaniline in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide).
- To this solution, add 1 mole of maleic anhydride portion-wise while stirring at room temperature (25°C).
- Continue stirring the reaction mixture for approximately 3 hours.
- Pour the reaction mixture into crushed ice with continuous stirring.
- Collect the resulting precipitate by filtration and wash with cold water.
- Dry the solid under a vacuum to yield N-(2-nitrophenyl)maleamic acid.

Step 2: Cyclodehydration to 1-(2-nitrophenyl)pyrrole-2,5-dione

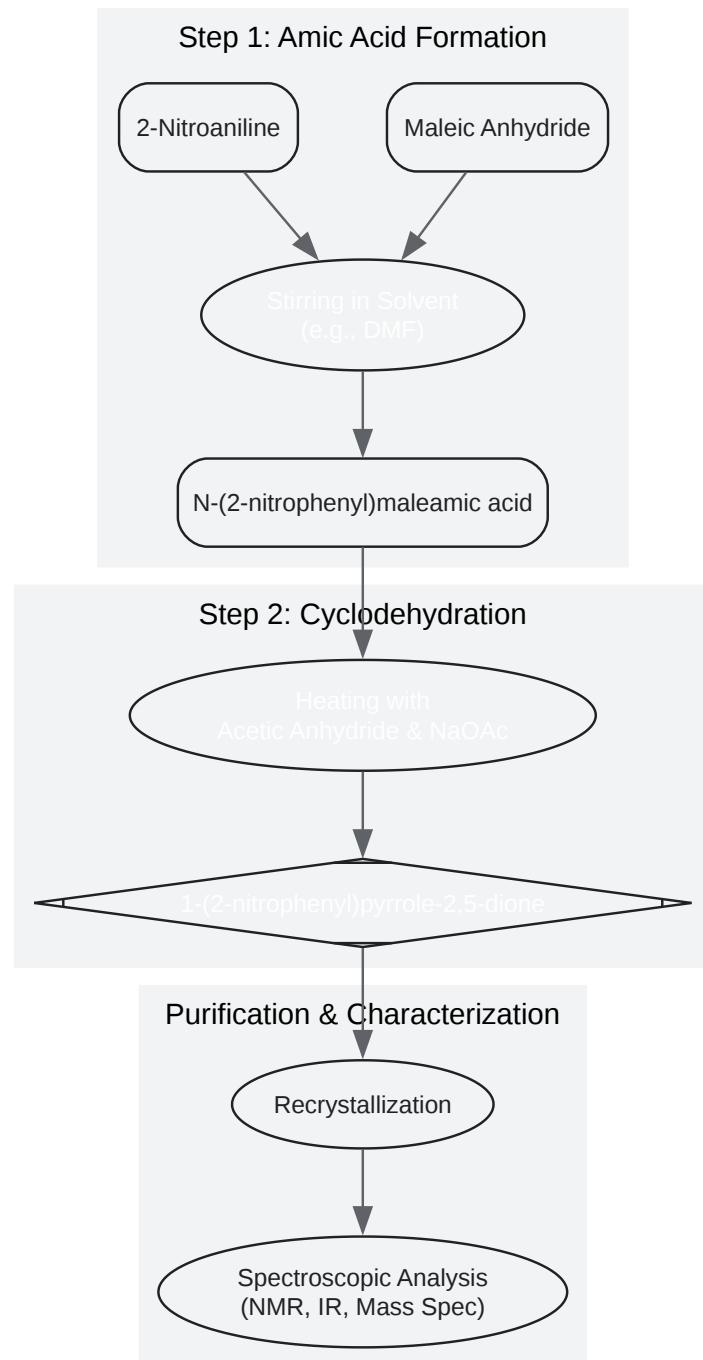
- Suspend the dried N-(2-nitrophenyl)maleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.
- Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain pure **1-(2-nitrophenyl)pyrrole-2,5-dione**.

In Vitro Cytotoxicity Assay (MTT Assay)

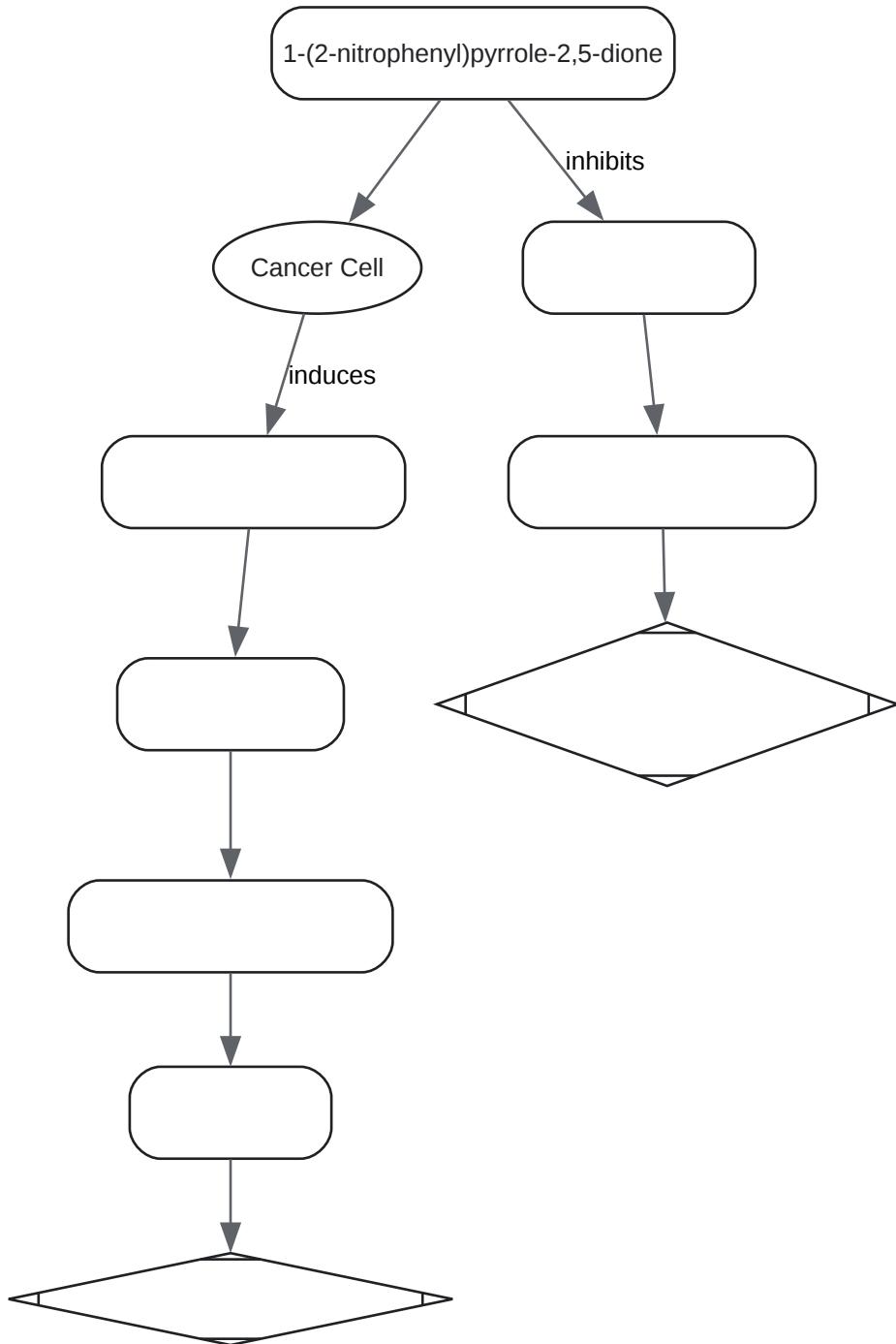
This protocol provides a general method for assessing the cytotoxic effects of **1-(2-nitrophenyl)pyrrole-2,5-dione** on a selected cancer cell line (e.g., a leukemia cell line).

- Cell Seeding: Plate the chosen cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **1-(2-nitrophenyl)pyrrole-2,5-dione** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Potential Biological Activity and Signaling


While specific studies on **1-(2-nitrophenyl)pyrrole-2,5-dione** are limited, the broader class of maleimide derivatives has demonstrated significant biological activities.

Cytotoxicity and Antitumor Potential: Maleimide derivatives have shown cytotoxic effects in various cancer cell lines, particularly in leukemia cells.^[2] The primary mechanism of this


cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).^[2] This increase in intracellular ROS can lead to cellular damage and ultimately, necrotic cell death.^[2] Furthermore, maleimides have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.^[3]

Visualizations

General Synthesis Workflow for 1-(2-nitrophenyl)pyrrole-2,5-dione

[Click to download full resolution via product page](#)**Caption: Synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione.**

Proposed Cytotoxic Signaling of Maleimide Derivatives

[Click to download full resolution via product page](#)

Caption: Cytotoxicity of maleimide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 1-(2-nitrophenyl)pyrrole-2,5-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329413#molecular-weight-and-formula-of-1-2-nitrophenyl-pyrrole-2-5-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com